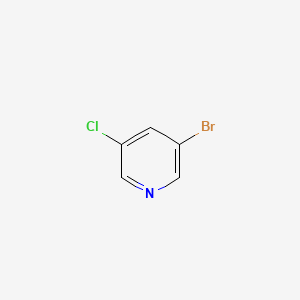

3-Bromo-5-chloropyridine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-5-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClN/c6-4-1-5(7)3-8-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELDOPUBSLPBCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345670 | |

| Record name | 3-Bromo-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73583-39-8 | |

| Record name | 3-Bromo-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromo 5 Chloropyridine and Analogous Halopyridines

Classical Synthetic Approaches to Halogenated Pyridines

Traditional methods for introducing halogens onto a pyridine (B92270) ring, while foundational, often face challenges regarding selectivity and reaction conditions.

Direct electrophilic halogenation of pyridine is inherently difficult. The pyridine ring is an electron-deficient π-system, which makes it less nucleophilic and thus resistant to electrophilic aromatic substitution (EAS) reactions. nih.govchemrxiv.org This electronic deficiency means that forcing conditions, such as high temperatures and the use of strong Brønsted or Lewis acids with elemental halogens (e.g., Br₂ or Cl₂), are typically required to overcome the ring's poor reactivity. chemrxiv.orgnih.govgla.ac.uk

These harsh conditions not only limit the functional group tolerance of the reaction but also frequently lead to the formation of mixtures of regioisomers, complicating purification. chemrxiv.orgnih.gov While these reactions tend to be selective for the 3-position, achieving monosubstitution without side products can be challenging. nih.govnih.gov Historically, these methods were among the first explored for producing halopyridines, but their limitations have driven the development of more refined and selective synthetic routes. nih.gov

Halogen exchange (Halex) reactions provide a valuable pathway to certain halopyridines that are not easily accessible through direct halogenation. This method involves the substitution of one halogen atom for another on the pyridine ring. A common application is the synthesis of fluoropyridines from chloropyridines using sources of fluoride (B91410) ions like potassium fluoride or cesium fluoride, often under high-temperature conditions. Silyl-mediated halogen exchange, using reagents like iodotrimethylsilane, has also been developed to facilitate the displacement of one halogen for another, such as converting a chloropyridine to a bromopyridine. epfl.ch

The feasibility and efficiency of a Halex reaction depend on several factors, including the nature and position of the halogens involved and the presence of other activating or deactivating groups on the pyridine ring. For instance, the synthesis of 3,5-dibromo-4-iodopyridine (B1430625) has been achieved through a halogen exchange reaction on a tribromo-pyridine intermediate. google.com

Table 1: Examples of Halogen Exchange Reactions on Pyridine Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2-Chloropyridine | Bromotrimethylsilane | 2-Bromopyridine | epfl.ch |

| 2,3-Dichloropyridine | Iodotrimethylsilane | 2-Iodo-3-chloropyridine | epfl.ch |

| 3,4,5-Tribromopyridine | Potassium Iodide | 3,5-Dibromo-4-iodopyridine | google.com |

The Sandmeyer reaction is a cornerstone of classical synthesis for converting aromatic amines into aryl halides via a diazonium salt intermediate. wikipedia.org This method is particularly useful for introducing halogens onto heterocyclic rings like pyridine, where direct halogenation might be problematic. nih.govgoogle.com The process begins with the diazotization of an aminopyridine using a nitrite (B80452) source (e.g., sodium nitrite) under strongly acidic conditions to form a diazonium salt. wikipedia.orgnih.gov This intermediate is then treated with a copper(I) halide (e.g., CuCl or CuBr), which catalyzes the replacement of the diazonium group with the corresponding halogen. wikipedia.orgnih.gov

This approach offers a high degree of regiocontrol, as the position of the incoming halogen is dictated by the initial position of the amino group. For example, 3-bromo-5-chloropyridine could theoretically be synthesized from 3-amino-5-chloropyridine (B188169) or 5-amino-3-bromopyridine. However, the classical Sandmeyer reaction's reliance on strongly acidic and oxidizing conditions can limit its compatibility with sensitive functional groups. nih.gov Modern variations have been developed to address these limitations, sometimes using alternative diazotizing agents like isoamyl nitrite under milder conditions. google.com

Halogen Exchange Reactions in Pyridine Derivatives

Regioselective Synthesis Strategies for Halogenated Pyridines

To overcome the limitations of classical methods, advanced strategies have been developed that offer superior regioselectivity, often under milder conditions. These techniques are crucial for the synthesis of complex, polysubstituted pyridines.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. clockss.org This process uses a directing metalating group (DMG) on the pyridine ring to guide a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate a specific adjacent (ortho) position. clockss.orgacs.org The resulting organometallic intermediate can then be trapped with an electrophilic halogen source (e.g., I₂, Br₂, CCl₄) to install a halogen atom with high precision. clockss.orgharvard.edu

Halogen atoms themselves (Cl, F) can serve as directing groups, as can other functionalities like amides, carbamates, and methoxy (B1213986) groups. acs.orgclockss.orgarkat-usa.org This method avoids the issue of nucleophilic addition of the organolithium reagent to the pyridine ring, which can be a competing side reaction, by using hindered bases like LDA or by performing the reaction at low temperatures. clockss.org For instance, the lithiation of 2-halopyridines with LDA occurs regioselectively at the 3-position, allowing for the synthesis of 2,3-disubstituted pyridines. nih.gov The use of modern bases such as TMPMgCl·LiCl has further expanded the scope to include electron-poor heteroarenes with sensitive functional groups. harvard.edu

Table 2: Directing Group Effects in the Metalation of Pyridines

| Pyridine Substrate | Directing Group (DMG) | Base | Position of Metalation | Reference |

|---|---|---|---|---|

| 2-Chloropyridine | Chloro | LDA | C-3 | nih.gov |

| 4-Methoxypyridine | Methoxy | Mesityllithium | C-3 | arkat-usa.org |

| O-pyridyl carbamate | OCONEt₂ | s-BuLi | Ortho to carbamate | acs.org |

| 3-Fluoropyridine | Fluoro | LDA | C-4 | clockss.org |

A more recent and innovative strategy for the regioselective halogenation of pyridines involves a temporary ring-opening to form a reactive intermediate. nih.govchemrxiv.org This approach circumvents the inherent electron-deficient nature of the pyridine ring. In this sequence, the pyridine is first activated, for example with triflic anhydride (B1165640) (Tf₂O), to form a highly reactive pyridinium (B92312) salt. nih.govchemrxiv.org This salt then reacts with a secondary amine (e.g., dibenzylamine) in a modified Zincke reaction, leading to the opening of the aromatic ring to form an acyclic, electron-rich azatriene, commonly referred to as a "Zincke imine". chemrxiv.orgresearchgate.net

This Zincke imine intermediate behaves like a series of polarized alkenes and undergoes facile and highly regioselective electrophilic halogenation at the C3-position with common halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions. nih.govchemrxiv.org Following halogenation, the linear intermediate is induced to ring-close, often by heating with a reagent like ammonium (B1175870) acetate, which regenerates the pyridine ring, now bearing a halogen at the 3-position. chemrxiv.org This one-pot, three-step sequence provides a powerful method for the 3-selective halogenation of a broad range of pyridines, including complex, late-stage pharmaceutical intermediates, which are often incompatible with harsher, traditional methods. nih.govchemrxiv.org

Ring-Opening, Halogenation, Ring-Closing Sequences via Zincke Imine Intermediates

Regioselectivity Control by Halogen Electrophile

The direct halogenation of the pyridine ring through electrophilic aromatic substitution (EAS) is notoriously challenging due to the electron-deficient nature of the heterocycle. nih.govnih.gov Such reactions often necessitate harsh conditions, including the use of strong Brønsted or Lewis acids at elevated temperatures, which can lead to limited substrate scope and the formation of regioisomeric mixtures. nih.govchemrxiv.org

A novel and effective strategy to achieve highly regioselective 3-halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence. This method temporarily converts the electron-deficient pyridine into a series of polarized alkene intermediates, known as Zincke imines. nih.govnsf.gov These acyclic intermediates readily undergo electrophilic substitution with high regioselectivity under mild conditions. nsf.govchemrxiv.org Experimental and computational studies have shown that the nature of the halogen electrophile can influence the selectivity-determining step of the reaction. nsf.govchemrxiv.org This "one-pot" protocol has proven effective for a range of substituted pyridines. nih.gov

For instance, using N-halosuccinimide (NBS for bromination, NIS for iodination) as the halogen source on Zincke imine intermediates derived from various pyridines has demonstrated excellent regioselectivity for the 3-position. nsf.gov This approach circumvents the issues associated with traditional EAS on the pyridine core itself.

Application in Late-Stage Functionalization

The ability to introduce halogen atoms at specific positions in a complex molecule during the later stages of a synthetic sequence is of paramount importance in drug discovery and development. nsf.govacs.org This "late-stage functionalization" allows for the rapid diversification of lead compounds to explore structure-activity relationships (SAR). chemrxiv.org

The Zincke imine-based halogenation strategy has been successfully applied to the late-stage functionalization of complex pharmaceutical and agrochemical compounds. nsf.govchemrxiv.org This method's compatibility with various functional groups and its mild reaction conditions make it a valuable tool for modifying intricate molecular scaffolds. nsf.gov Another powerful technique for late-stage functionalization is the combination of C-H fluorination followed by nucleophilic aromatic substitution (SNAr) of the resulting fluoride. acs.org This two-step process allows for the introduction of a wide array of functionalities at the position alpha to the nitrogen atom in pyridines and diazines under mild conditions. acs.org

Phosphine (B1218219) Reagent-Mediated Selective Halogenation of Pyridines

An alternative to direct electrophilic halogenation is the use of phosphine reagents to mediate the selective introduction of halogens onto the pyridine ring. This approach is particularly effective for the 4-halogenation of pyridines. nih.govnih.gov

Formation and Displacement of Phosphonium (B103445) Salts

This two-step strategy involves the installation of a specially designed heterocyclic phosphine at the 4-position of a pyridine to form a phosphonium salt. nih.govchemrxiv.org This phosphonium group then acts as a leaving group and is subsequently displaced by a halide nucleophile. nih.govacs.org The key to this method's success lies in the design of electron-deficient phosphine reagents, which render the corresponding phosphonium salts more susceptible to nucleophilic attack by halides. nih.govamazonaws.com

Computational studies suggest that the carbon-halogen bond formation proceeds through a stepwise SNAr pathway, with the elimination of the phosphine being the rate-determining step. nih.govnih.govacs.org A broad range of unactivated pyridines can be halogenated using this method, which is also suitable for the late-stage halogenation of complex pharmaceuticals. nih.govnih.gov

Steric Effects on Reactivity in Substituted Pyridines

Steric interactions play a crucial role in the phosphine-mediated halogenation of substituted pyridines. The reactivity of the phosphonium salts with chloride nucleophiles is significantly influenced by the steric environment around the reaction center. chemrxiv.org

Specifically, steric hindrance can facilitate the chlorination process. For example, in 3,5-disubstituted pyridines, the increased steric strain is thought to make the subsequent chlorination reaction more facile. nih.govchemrxiv.org Computational studies have indicated that steric interactions between the departing phosphine and substituents on the pyridine ring are most pronounced during the cleavage of the carbon-phosphorus bond. nih.govnih.govacs.org These steric effects can account for the observed differences in reactivity between 2- and 3-substituted pyridines. nih.govnih.govacs.org In some cases of significant steric destabilization, such as in 3,5-disubstituted systems, the need for highly electron-deficient phosphonium salts is diminished, and even triphenylphosphine-derived salts can be effective. chemrxiv.org

Modern Catalytic Approaches for Halogenated Pyridine Synthesis

Cross-Coupling Reactions in Pyridine Functionalization

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful means for the functionalization of pyridine rings. These reactions often involve the coupling of a pre-functionalized pyridine, such as a halopyridine, with a suitable coupling partner.

Various transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper, have been employed to catalyze these transformations. rsc.org For instance, N-aryl-2-aminopyridines, which can be prepared from the coupling of anilines with 2-bromopyridines, are excellent substrates for chelation-assisted C-H bond functionalization. rsc.org The pyridyl group acts as a directing group, facilitating the formation of stable complexes with the metal catalyst and enabling subsequent functionalization reactions. rsc.org

Palladium-catalyzed cross-coupling reactions are particularly prevalent. For example, the Negishi cross-coupling of 2-heterocyclic organozinc reagents with aryl chlorides, facilitated by a Pd2(dba)3/X-Phos catalytic system, provides an efficient route to 2-aryl-substituted pyridines. organic-chemistry.org Similarly, palladium-catalyzed C-H activation and arylation of 2-phenylpyridines have been extensively studied, offering a direct method to form C-C bonds without the need for pre-functionalized organometallic reagents. rsc.org These methods often rely on the use of a directing group to achieve high regioselectivity. rsc.org

The choice of catalyst, ligands, and reaction conditions is crucial for the success of these cross-coupling reactions, enabling the synthesis of a diverse array of functionalized pyridines with high efficiency and selectivity.

Photoredox Catalysis in Halogenated Pyridine Transformations

Photoredox catalysis has emerged as a powerful tool in organic synthesis, utilizing visible light to initiate chemical reactions under mild conditions. This approach has found significant application in the functionalization of halogenated pyridines.

A notable application of photoredox catalysis is the direct C-H arylation of arenes with aryl bromides. While traditional cross-coupling reactions often require pre-functionalized starting materials, visible-light-induced methods can directly forge carbon-carbon bonds. In the context of pyridine synthesis, this can be applied to introduce aryl groups onto the pyridine ring. For instance, a dual catalytic system involving a photocatalyst and a palladium catalyst can promote the ortho-arylation of various aromatic compounds. The reaction is tolerant of a wide range of functional groups and can be used with various directing groups, including those found on pyridine derivatives. This method allows for the coupling of aryl bromides and even aryl chlorides with arenes under mild conditions.

Recent studies have demonstrated the C4-selective arylation of pyridines using N-substituted pyridinium salts. This strategy leverages the increased electrophilicity of the pyridinium ring to facilitate nucleophilic attack by electron-rich (hetero)arenes, such as indoles and naphthols, leading to the formation of heterobiaryl compounds. The reaction proceeds under mild, base-assisted conditions and exhibits excellent site selectivity.

The scope of this methodology has been shown to be quite broad, with successful reactions involving various substituted pyridinium salts and different arylating agents. For example, pyridinium salts bearing thiophene (B33073) and even another pyridine ring have been successfully arylated. Furthermore, the reaction has been extended to quinolinium salts and even applied to the late-stage functionalization of a pharmaceutical compound.

The generation of reactive radical intermediates is a cornerstone of photoredox catalysis. In the context of pyridine chemistry, several mechanisms for radical generation are employed.

One common mechanism involves the single-electron oxidation of a molecule by an excited photocatalyst. For example, pyridine N-oxides can be oxidized to generate electrophilic N-oxy radicals, which can then participate in various synthetic transformations. These radicals can abstract hydrogen atoms or add to alkenes, initiating a cascade of reactions to form complex products.

Another key mechanism is the single-electron reduction of pyridinium ions. Upon excitation by visible light, a photocatalyst can transfer an electron to a pyridinium ion, generating a pyridinyl radical. This radical species can then couple with other radicals, such as those derived from allylic C-H bonds, to form new carbon-carbon bonds. This approach offers a distinct regioselectivity compared to classical Minisci-type reactions.

The formation of electron donor-acceptor (EDA) complexes is another strategy for radical generation that can operate even without an external photocatalyst. An EDA complex can form between an electron-rich donor and an electron-poor acceptor, and upon absorption of visible light, an intramolecular single-electron transfer can occur, generating radical ions. This has been applied to the C4-selective alkylation of pyridines using N-amidopyridinium salts and alkyl bromides.

The specific mechanism at play depends on the choice of photocatalyst, substrates, and additives. For instance, in some iridium-catalyzed reactions, a difluoroalkyl radical is generated and adds to a vinylaziridine, initiating a ring-opening and subsequent cyclization to form the pyridine ring. In other cases, a photocatalyst in its excited state can reduce an aryldiazonium salt to generate an aryl radical, which can then be intercepted by a palladacycle intermediate in a dual catalytic system.

A summary of photocatalysts and their roles in radical generation is presented in the table below.

| Photocatalyst | Role in Radical Generation | Reaction Type |

| Ru(bpy)₃Cl₂ | Oxidative or reductive quenching to generate radical ions. | C-H Arylation, Dehalogenation |

| fac-Ir(ppy)₃ | Generation of difluoroalkyl radicals from corresponding halides. | [5+1] Cycloaddition |

| Eosin Y | Generation of perfluoroalkyl radicals from alkyl iodides. | ortho-Perfluoroalkylation |

| Chlorophyll | Arylation using diazonium salts. | C3-Arylation of Imidazo[1,2-a]pyridines |

| Rhodamine B | Phosphorylation with phosphine oxides. | C3-Phosphorylation of Imidazo[1,2-a]pyridines |

Visible-Light-Induced C-H Arylation of Aryl Bromides

Green Chemistry Principles in Pyridine Synthesis Advancement

The principles of green chemistry are increasingly influencing the development of new synthetic methods for pyridines. The goal is to create processes that are more environmentally friendly, safer, and more efficient.

A key area of focus is the use of greener solvents and catalysts. Ionic liquids (ILs) are being explored as sustainable alternatives to traditional volatile organic solvents. ILs have low vapor pressure, are often recyclable, and can act as both the solvent and the catalyst, simplifying reaction setups and reducing waste. They have been shown to improve yields, enhance selectivity, and allow for milder reaction conditions in pyridine synthesis.

Multicomponent reactions (MCRs) are another important strategy in green pyridine synthesis. MCRs combine three or more starting materials in a single step to form a complex product, which increases efficiency and reduces the number of synthetic steps and purification stages, thereby minimizing waste.

The use of nanocatalysts is also a growing trend. These catalysts offer high surface area and reactivity, often leading to higher yields and shorter reaction times. Magnetic nanocatalysts, in particular, are advantageous as they can be easily recovered from the reaction mixture using a magnet and reused, further enhancing the sustainability of the process.

The following table summarizes some green chemistry approaches in pyridine synthesis.

| Green Chemistry Approach | Key Advantages | Example Application |

| Ionic Liquids (ILs) | Recyclable, low volatility, can act as solvent and catalyst. | Multicomponent synthesis of pyridine derivatives. |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. | One-pot synthesis of highly substituted pyridines. |

| Nanocatalysts | High efficiency, recyclability, mild reaction conditions. | Hantzsch dihydropyridine (B1217469) synthesis. |

| Biomass-derived materials | Use of renewable feedstocks. | Conversion of biomass-derived aldehydes and ammonia (B1221849) to pyridines. |

Flow Chemistry Methodologies for Efficient Pyridine Synthesis

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers several advantages for pyridine synthesis. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety.

One of the major benefits of flow chemistry is the enhanced heat and mass transfer, which can significantly reduce reaction times. This is particularly advantageous for highly exothermic or fast reactions. The small reaction volumes in microreactors also enhance safety, especially when dealing with hazardous reagents or intermediates.

Flow chemistry has been successfully applied to various pyridine syntheses, including the Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis. In the Bohlmann-Rahtz reaction, a continuous flow process allows for a one-step synthesis of trisubstituted pyridines without the need to isolate intermediates. Similarly, multicomponent reactions like the Hantzsch synthesis can be efficiently performed in flow, enabling the rapid production of dihydropyridine libraries.

Furthermore, flow chemistry facilitates the scale-up of reactions from laboratory to industrial production. A process optimized on a small scale in a microreactor can often be directly translated to a larger production scale by running the flow system for a longer duration or by using parallel reactors. The integration of purification steps into the flow system can also lead to fully automated synthesis and purification processes.

The table below highlights the advantages of flow chemistry in pyridine synthesis.

| Feature of Flow Chemistry | Advantage in Pyridine Synthesis |

| Precise control of reaction parameters | Improved yields and selectivity. |

| Enhanced heat and mass transfer | Reduced reaction times. |

| Small reaction volumes | Increased safety, especially with hazardous reagents. |

| Ease of scalability | Seamless transition from lab scale to production. |

| Automation and integration | Potential for high-throughput synthesis and purification. |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 5 Chloropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

3-Bromo-5-chloropyridine is a versatile building block in organic synthesis, largely due to the reactivity of its halogen substituents. chemimpex.com The pyridine (B92270) ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The presence of two different halogens, bromine and chlorine, on the pyridine ring introduces questions of regioselectivity in these reactions.

Regioselectivity and Scope of SNAr on Dihalogenated Pyridines

The regioselectivity of SNAr reactions on dihalogenated pyridines is influenced by the nature of the leaving group and the position of the halogens on the pyridine ring. In many dihalogenated N-heteroarenes, halides in the position alpha to the nitrogen atom are typically more reactive. nih.gov This is attributed to the increased positive charge at this position due to the inductive effect of the nitrogen atom, making it more susceptible to nucleophilic attack. nih.gov

For dihalogenated pyridines, selective amination at the 4-position has been observed in high yields when the leaving group is either chlorine or bromine. researchgate.netresearchgate.net However, the selectivity can be shifted to the 2-position if the leaving group is fluorine. researchgate.netresearchgate.net In the case of this compound, the relative reactivity of the C-Br versus the C-Cl bond in SNAr reactions is a key consideration for synthetic applications. While specific studies focusing solely on the SNAr regioselectivity of this compound are not extensively detailed in the provided search results, the general principles of SNAr on dihalogenated pyridines suggest that the electronic environment of each halogenated carbon and the inherent leaving group ability of bromide versus chloride will dictate the preferred site of substitution.

The scope of nucleophiles used in SNAr reactions with halogenated pyridines is broad and includes amines, thiols, and alkoxides. biosynth.comchemicalbook.com For example, 3-bromo-5-hydroxypyridine (B18002) can undergo nucleophilic substitution with alkyl halides under basic conditions to form ether derivatives. chemicalbook.com

Quantitative Structure-Reactivity Relationships (QSRR) for SNAr Rates

Quantitative Structure-Reactivity Relationship (QSRR) models are powerful tools for predicting reaction rates and understanding the factors that govern chemical reactivity. researchgate.netnih.govrsc.org These models correlate experimentally determined reaction rates with calculated molecular descriptors. researchgate.netnih.govrsc.org Recent advancements have led to the development of robust QSRR models for SNAr reactions, combining experimental data with computational analysis. researchgate.netnih.govrsc.org

Empirical and Calculated Descriptors for Predictive Models

Predictive models for SNAr reactions utilize a combination of empirical and calculated descriptors. researchgate.netnih.govrsc.orgresearchgate.netchemrxiv.org Empirical parameters are derived from experimental data, while calculated descriptors are obtained from computational methods like Density Functional Theory (DFT). nih.govrsc.orgresearchgate.net

A successful multivariate linear regression model for predicting SNAr rates has been developed using three key molecular descriptors that can be calculated from the ground state wavefunctions of the electrophile. researchgate.netnih.govrsc.org These descriptors are:

Electron Affinity (EA): A global descriptor representing the electrophile's ability to accept an electron. researchgate.netnih.govrsc.org

Average Molecular Electrostatic Potential (ESP) at the carbon undergoing substitution (ESP1): A local descriptor that quantifies the electrostatic potential at the reaction center. researchgate.netnih.govrsc.org

Sum of average ESP values for the ortho and para atoms relative to the reactive center (ESP2): This descriptor accounts for the ability of the surrounding atoms to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. nih.govrsc.orgchemrxiv.org

This model has demonstrated excellent correlation with experimental SNAr reaction rates and high accuracy in predicting site selectivity for multihalogenated substrates. researchgate.netnih.govrsc.org

Analysis of Electron Affinity and Electrostatic Potential

The ESP provides a more localized picture of the electronic distribution within the molecule. researchgate.netnih.govrsc.org A more positive ESP at the carbon atom bearing the leaving group indicates a greater susceptibility to nucleophilic attack. researchgate.netnih.govrsc.org The inclusion of the ESP values of the ortho and para positions is critical because these positions help to delocalize and stabilize the negative charge that develops in the transition state and the Meisenheimer intermediate. nih.govrsc.orgchemrxiv.org A bivariate linear model using only EA and ESP at the substitution site provides good predictions for halogenated pyridines and quinolines, but a more comprehensive model including the ESP of the ortho and para positions is necessary for broader applicability across different aromatic systems. nih.govrsc.org

Metal-Catalyzed Cross-Coupling Reactions and Derived Transformations

This compound is a valuable substrate for metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. chemimpex.comaablocks.com The differential reactivity of the bromine and chlorine substituents allows for selective functionalization.

Suzuki-Miyaura Coupling with Halogenated Pyridines

The Suzuki-Miyaura cross-coupling reaction is a widely used method for the formation of C-C bonds and is particularly effective for halogenated pyridines. aablocks.combeilstein-journals.orgresearchgate.nettandfonline.com This reaction typically involves a palladium catalyst and couples a halide with an organoboron compound. beilstein-journals.orgtandfonline.com

The reactivity of halopyridines in Suzuki-Miyaura coupling is dependent on both the nature of the halogen and its position on the pyridine ring. researchgate.net Experimental studies on the coupling of monohalopyridines have shown the general reactivity order for the halogen to be Br > I >> Cl. researchgate.net In terms of position, the reactivity order has been observed as C3 > C2, C4. researchgate.net

For dihalogenated pyridines, site-selective Suzuki-Miyaura coupling is a significant area of research. nih.govescholarship.orgscribd.com Typically, for dihalogenated pyridines, the halide at the C2 or C6 position (alpha to the nitrogen) is more reactive towards oxidative addition to the palladium catalyst. nih.govescholarship.org However, unconventional site selectivity can be achieved by modifying the catalyst system, particularly the ligands. nih.govnih.gov For instance, while 2,4-dibromopyridine (B189624) typically undergoes arylation at the C2 position, certain palladium-N-heterocyclic carbene (NHC) precatalysts can promote C4-selective coupling. nih.gov

In the context of this compound, the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for selective coupling at the 3-position. This selective reactivity enables the synthesis of 3-aryl-5-chloropyridines, with the chlorine atom remaining available for subsequent transformations. acs.orgwhiterose.ac.uk

Buchwald-Hartwig Amination Utilizing Pyridine Halides

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. When applied to dihalogenated pyridines such as this compound, the reaction's outcome is dictated by the relative reactivity of the carbon-halogen bonds. In palladium-catalyzed systems, the carbon-bromine bond is substantially more susceptible to oxidative addition than the more stable carbon-chlorine bond.

Research on the chemoselective functionalization of analogous polyhalogenated pyridines provides clear insight into this reactivity pattern. For instance, studies on 5-bromo-2-chloro-3-fluoropyridine (B1227324) revealed that under palladium catalysis with a Xantphos ligand, amination occurs exclusively at the site of the bromine atom. researchgate.net This preferential reactivity is a general principle for aryl halides in palladium-catalyzed coupling reactions. Consequently, in a Buchwald-Hartwig reaction, this compound is expected to undergo amination chemoselectively at the C-3 position, leaving the C-5 chloro substituent available for subsequent functionalization. semanticscholar.org This selective reactivity allows for a stepwise approach to creating more complex, substituted pyridine derivatives.

Table 1: Predicted Chemoselective Buchwald-Hartwig Amination of this compound

| Reactant | Amine | Catalyst System | Expected Major Product | Selectivity |

| This compound | R₂NH | Pd₂(dba)₃ / Xantphos | 5-Chloro-N,N-dialkylpyridin-3-amine | Exclusive C-Br amination |

Nickel-Catalyzed C(sp²)–C(sp³) Bond Formation

Nickel-catalyzed cross-coupling reactions have emerged as powerful methods for constructing C(sp²)–C(sp³) bonds, which are prevalent in pharmaceuticals and agrochemicals. bohrium.comsioc-journal.cn These reactions offer an alternative to traditional methods and can often proceed under milder conditions. This compound serves as a valuable substrate in these transformations, particularly in dual catalytic systems that merge nickel catalysis with photoredox catalysis.

A notable example is the coupling of this compound with a benzyl (B1604629) dihydropyridine (B1217469) (DHP), which acts as an alkyl radical precursor. semanticscholar.orgnih.govacs.org In a photoredox/nickel dual catalytic system, this reaction afforded the C(sp²)–C(sp³) coupled product in a 42% yield. semanticscholar.orgnih.govacs.org This transformation demonstrates the utility of this compound in forging new carbon-carbon bonds while retaining the chloride as a functional handle for further chemical modification. semanticscholar.orgacs.org The reaction exhibits high chemoselectivity, with the nickel catalyst preferentially activating the C-Br bond over the C-Cl bond, a key advantage for the modular synthesis of polyfunctionalized molecules. semanticscholar.orgnih.govacs.org

Table 2: Nickel-Catalyzed Alkylation of this compound

| Aryl Halide | Alkyl Precursor | Catalytic System | Product | Yield | Reference |

| This compound | Benzyl Dihydropyridine | Ni / Ir Photocatalyst | 3-Benzyl-5-chloropyridine | 42% | semanticscholar.orgnih.govacs.org |

The mechanism of the aforementioned photoredox/nickel dual-catalyzed C(sp²)–C(sp³) bond formation involves a series of single-electron transfer (SET) events. nih.govacs.org The process is initiated by the photoexcited iridium photocatalyst, which oxidizes the dihydropyridine (DHP) through a single-electron transfer. nih.govacs.org This oxidation event triggers the fragmentation of the DHP, releasing an alkyl radical. nih.govacs.org

This catalytically generated alkyl radical is then captured by a low-valent Ni(0) complex, a process sometimes referred to as single-electron transmetalation, to form a Ni(I)-alkyl intermediate. semanticscholar.orgnih.gov This species subsequently undergoes oxidative addition to the C-Br bond of this compound to generate a high-valent Ni(III) intermediate. The final C-C bond-forming step occurs via reductive elimination from this Ni(III) complex, which releases the alkylated pyridine product and a Ni(I) species. nih.govacs.org The catalytic cycle is closed by the reduction of the Ni(I) species back to Ni(0), thus regenerating the active nickel catalyst. nih.govacs.org This pathway highlights how catalytic radical generation can be harnessed for complex bond constructions under mild conditions. nih.gov

Radical Reactions and Chemoselective Functionalization

Radical chemistry offers reactivity patterns that are often complementary to traditional ionic reactions. nih.gov The functionalization of pyridines through radical pathways has become an impactful tool in synthesis, allowing for the introduction of carbon substituents under neutral conditions. nih.gov

Pyridyl radicals can be generated regiospecifically from the corresponding halopyridines via single-electron reduction. nih.gov In the case of this compound, the significant difference in the reduction potentials of the C-Br and C-Cl bonds allows for the selective formation of the 5-chloro-3-pyridyl radical. This process is typically initiated by a photocatalyst that, in its excited state, reduces the halopyridine, leading to the cleavage of the weaker carbon-bromine bond. nih.govnih.gov

Once formed, the pyridyl radical is a reactive intermediate that can engage in a variety of bond-forming reactions. nih.govacs.org These radicals are generally electrophilic and readily add to electron-rich π-systems such as alkenes. acs.org This reactivity provides a powerful method for the formation of C-C bonds in a manner that is orthogonal to many traditional two-electron coupling processes. nih.gov

The selective alkylation of halogenated pyridines can be achieved with high levels of control using radical-based methods. The photoredox/nickel dual catalysis described previously is a prime example of such a selective alkylation, where this compound is alkylated exclusively at the C-3 position. semanticscholar.orgacs.org

More broadly, pyridyl radicals generated from halopyridines can be trapped by various radical acceptors. nih.gov For instance, the addition of a pyridyl radical to an alkene proceeds with anti-Markovnikov regioselectivity, affording a new alkyl radical that is subsequently quenched by a hydrogen atom source. nih.gov This radical hydroarylation is mild and tolerates a wide array of functional groups. nih.gov Alternative strategies involve the reaction of activated pyridinium (B92312) salts, such as N-methoxypyridiniums, with alkyl radicals generated from sources like alkyl iodides or through the hydroboration of alkenes. nih.govchemrxiv.org These methods provide robust and selective pathways for introducing alkyl groups onto the pyridine core, with the halogen providing a site for radical generation. chemrxiv.org

Applications of 3 Bromo 5 Chloropyridine As a Versatile Chemical Building Block

Role in Pharmaceutical Synthesis and Drug Discovery

In the realm of pharmaceutical sciences, 3-Bromo-5-chloropyridine serves as a crucial starting material and intermediate for the development of new therapeutic agents. chemimpex.comsmolecule.com Its di-halogenated pyridine (B92270) core is a key feature in the design of novel drugs.

This compound is a fundamental component in the synthesis of a variety of biologically active molecules. chemimpex.com The presence of two distinct halogen atoms allows for selective and sequential chemical reactions, such as cross-coupling and nucleophilic substitution, enabling the construction of complex molecular architectures. This controlled reactivity is essential for building the core structures of new pharmaceutical candidates. chemimpex.comchemimpex.com For instance, derivatives of this compound are used in the creation of agents targeting neurological disorders and in the development of anti-inflammatory and anti-cancer drugs. chemimpex.comchemimpex.com

A related compound, 3-bromo-5-chloro-4-(chloromethyl)pyridine, serves as a precursor for potential therapeutic agents, highlighting the importance of the substituted pyridine scaffold in medicinal chemistry. Similarly, 5-Amino-3-bromo-2-chloropyridine, a derivative, is a key intermediate in synthesizing compounds for pharmaceutical research. chemimpex.com

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. This compound is an excellent scaffold for generating a diverse library of compounds for such studies. By systematically modifying the pyridine ring at the bromine and chlorine positions, researchers can explore a wide chemical space and identify the structural features that are critical for a drug's efficacy and selectivity. lookchem.com

For example, the differential reactivity of the bromine and chlorine atoms allows for the introduction of various functional groups, leading to a range of analogues with differing properties. chemimpex.com This systematic modification helps in optimizing lead compounds to enhance their therapeutic effects and minimize potential side effects. The insights gained from SAR studies on derivatives of this compound and related structures, such as thiazolo[4,5-c]pyridines, are invaluable in the design of new and improved medicines.

Research has demonstrated the role of this compound and its derivatives as precursors to compounds with specific therapeutic applications, including anti-inflammatory and antimicrobial agents. chemimpex.comchemimpex.com The halogenated pyridine core is a common feature in many biologically active compounds. chemimpex.com

For example, derivatives of the closely related 5-Bromo-2-chloropyridine have been investigated for their potential as anti-inflammatory and antimicrobial agents. chemimpex.com Furthermore, the synthesis of novel triazole derivatives from substituted pyridines has yielded compounds with demonstrated antibacterial, antiproliferative, and anti-inflammatory properties. researchgate.net The ability to use this compound and its analogues to synthesize compounds with these specific therapeutic actions underscores its importance in drug discovery. chemimpex.comsmolecule.com

Table 1: Examples of Pharmaceutical Intermediates Derived from Halogenated Pyridines

| Compound Name | CAS Number | Application |

|---|---|---|

| 3-Bromo-5-chloro-2-methylpyridine | 131036-39-0 | Building block for pharmaceuticals and agrochemicals |

| 3-Bromo-5-chloro-2-methoxypyridine | 102830-75-1 | Intermediate in pharmaceutical and agrochemical synthesis lookchem.com |

| 5-Amino-3-bromo-2-chloropyridine | 26163-03-1 | Intermediate for pharmaceuticals and agrochemicals chemimpex.comnih.gov |

| 3-Bromo-5-chloropyridin-2-amine | 26163-03-1 | Used in life science research nih.govchemsrc.com |

| 5-Bromo-2-chloropyridine-3-sulfonyl chloride | 1146290-19-8 | Precursor for heterocyclic compounds with potential antimicrobial and anti-inflammatory properties smolecule.com |

Diversity Generation for Structure-Activity Relationship (SAR) Studies

Intermediate in Agrochemical Development

The utility of this compound extends into the field of agrochemicals, where it is a key building block for the synthesis of modern crop protection products. chemimpex.comlookchem.com Its structural features are integral to the creation of effective pesticides, herbicides, and insecticides. smolecule.comguidechem.com

This compound and its derivatives are important intermediates in the production of a variety of agrochemicals. smolecule.comguidechem.com The specific arrangement of the halogen atoms on the pyridine ring contributes to the biological activity of the final products, which are designed to protect crops from pests and diseases. scimplify.com The versatility of this chemical allows for its incorporation into a range of pesticide formulations. chemimpex.comnetascientific.com For instance, the related compound 5-Bromo-2-chloropyridine is also used in the formulation of herbicides and fungicides. chemimpex.com

A significant application of a derivative of this compound is in the synthesis of the insecticide Chlorantraniliprole. scimplify.comlookchem.com The key intermediate, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, is synthesized from precursors related to this compound. lookchem.compatsnap.com Chlorantraniliprole is a broad-spectrum insecticide known for its effectiveness against a wide range of pests. lookchem.com

The synthesis of Chlorantraniliprole involves the reaction of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid with 2-amino-5-chloro-3-methylbenzoic acid. lookchem.com The brominated pyrazole (B372694) and chlorinated pyridine moieties, originating from the strategic use of halogenated pyridine building blocks, are crucial for the insecticide's efficacy. scimplify.com Various synthetic routes have been developed to produce Chlorantraniliprole and its intermediates efficiently, highlighting the industrial importance of these chemical building blocks. patsnap.comgoogle.comgoogle.com

Table 2: Key Intermediates in the Synthesis of Chlorantraniliprole

| Compound Name | CAS Number | Role in Synthesis |

|---|---|---|

| Chlorantraniliprole | 500008-45-7 | Active ingredient in insecticides lookchem.compatsnap.com |

| 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 | Key intermediate for Chlorantraniliprole scimplify.comlookchem.com |

| 2,3-Dichloropyridine | Not explicitly found | Starting material in some synthetic routes for Chlorantraniliprole intermediates lookchem.com |

| 2,3,6-Trichloropyridine | 6515-09-9 | Alternative starting material for Chlorantraniliprole intermediates lookchem.comgoogle.com |

| 2-Amino-5-chloro-3-methylbenzoic acid | 20776-67-4 | Reactant with the pyrazole intermediate to form Chlorantraniliprole lookchem.com |

Synthesis of Pesticides, Herbicides, and Insecticides

Contributions to Advanced Materials Science

In the realm of materials science, this compound serves as a fundamental building block for creating novel materials with enhanced properties. chemimpex.com Its derivatives are integral to the formulation of polymers, electronic components, and photovoltaic systems, driving innovation in material performance and functionality.

This compound and its related structures are utilized in the formulation of specialized polymers and high-performance coatings. chemimpex.comchemimpex.comchemimpex.com The incorporation of this halogenated pyridine moiety into polymer backbones can impart specific desirable characteristics, such as improved durability and resistance. netascientific.com Derivatives like 2-bromo-3-chloro-5-nitropyridine (B1284014) are specifically explored for their utility in creating advanced materials, including robust polymers and coatings designed for demanding applications. The unique chemical properties stemming from the pyridine ring and its substituents allow for the development of materials with enhanced functionality. chemimpex.com

Table 1: Role of this compound and Derivatives in Polymers and Coatings

| Compound/Derivative | Application Area | Contribution | Source(s) |

|---|---|---|---|

| This compound | Advanced Materials | Used in the formulation of polymers and coatings requiring specific chemical properties. | chemimpex.com |

| 3-Bromo-2-cyano-5-chloropyridine | Material Science | Explored in the creation of advanced materials and coatings due to its unique chemical structure. | chemimpex.comchemimpex.com |

| 2-Bromo-3-chloro-5-nitropyridine | Advanced Materials | Utilized to create polymers and coatings with enhanced durability and functionality. |

The compound is a valuable precursor in the synthesis of materials for the electronics industry, particularly for organic semiconductors. chemimpex.com The electronic properties of molecules derived from this compound make them suitable for use in advanced electronic devices. chemimpex.com Pyridine-based molecules, including derivatives of this compound, are investigated for their potential in developing materials for organic light-emitting diodes (OLEDs). The strategic use of functionalized pyridines as building blocks is a key approach in the synthesis of various organic semiconductors, highlighting the importance of this structural motif in materials science. smolecule.com

Table 2: Applications in Electronic Materials

| Application | Role of this compound/Derivatives | Example Device/Material | Source(s) |

|---|---|---|---|

| Organic Semiconductors | Serves as a precursor or building block for synthesis. | Organic electronic devices | chemimpex.comsmolecule.com |

In the field of renewable energy, derivatives of this compound are being explored for their application in photovoltaic technologies. Specifically, they show potential in the development of organic photovoltaics (OPVs), also known as organic solar cells. The ability to construct molecules with tailored electronic and charge-transport properties is crucial for these applications. Pyridine derivatives are recognized as important components in the development of materials for OPVs, underscoring the relevance of compounds like this compound in this research area. vivanacl.com

Table 3: Use in Photovoltaic Research

| Technology | Function of this compound Derivatives | Source(s) |

|---|---|---|

| Organic Photovoltaics (OPVs) | Investigated for the synthesis of materials with enhanced charge transport properties. |

Production of Electronic Materials and Organic Semiconductors

Broader Scope in Chemical Research and Development

Beyond materials science, this compound is a cornerstone intermediate in broader chemical synthesis and research. chemimpex.comchemimpex.com Its dual halogen substituents provide multiple reactive sites, enabling its use in a variety of powerful chemical transformations, most notably in cross-coupling reactions. chemimpex.comchemimpex.com This versatility makes it an essential building block for constructing complex molecular architectures. biosynth.com

The compound is a key starting material in the synthesis of a wide array of other valuable chemicals. biosynth.com For instance, it is an intermediate in the production of agrochemicals, such as the insecticide Chlorantraniliprole. scimplify.com Its utility is further demonstrated in its use for synthesizing azatetralones and various boronic acid derivatives, which are themselves important reagents in organic synthesis, particularly for Suzuki-Miyaura coupling reactions. smolecule.comgoogle.com The ability to readily create more complex functionalized pyridines from this compound solidifies its role as a fundamental tool for chemists in both academic and industrial research settings. chemimpex.comchemimpex.com

Table 4: Synthetic Utility of this compound

| Reaction/Application | Role of this compound | Resulting Compound/Product Class | Source(s) |

|---|---|---|---|

| Cross-Coupling Reactions | Versatile substrate | Complex organic molecules | chemimpex.comchemimpex.com |

| Agrochemical Synthesis | Key intermediate | Insecticides (e.g., Chlorantraniliprole) | scimplify.com |

| Multi-step Organic Synthesis | Starting material/building block | Azatetralones, boronic acid pinacol (B44631) esters | smolecule.comgoogle.com |

Computational and Theoretical Investigations of Halogenated Pyridines

Density Functional Theory (DFT) Analyses

DFT has become a cornerstone for the theoretical study of organic molecules. For halogenated pyridines, it offers a reliable framework to calculate molecular geometries, vibrational frequencies, and electronic properties, which are fundamental to understanding their reactivity. Functionals such as B3LYP and ωB97X-D, combined with various basis sets (e.g., 6-31G(d), def2-SVP, aug-cc-pVTZ), are commonly employed to model these systems. mostwiedzy.plscholarsresearchlibrary.com

DFT calculations are instrumental in elucidating the step-by-step mechanisms of reactions involving 3-bromo-5-chloropyridine. A primary pathway for this class of compounds is the Nucleophilic Aromatic Substitution (SNAr) reaction. Computational studies on related halopyridine systems have confirmed that this reaction typically proceeds via a stepwise mechanism. nih.gov This process involves the initial attack of a nucleophile on the pyridine (B92270) ring to form a high-energy intermediate known as a Meisenheimer complex, followed by the departure of a halide leaving group. nih.gov

Quantitative models based on DFT calculations have been developed to predict SNAr reactivity across a wide range of (hetero)aryl halides. rsc.orgnih.gov These models demonstrate that reactivity is strongly correlated with ground-state properties that can be calculated using DFT, such as the substrate's electron affinity and the electrostatic potential (ESP) at the carbon atom undergoing substitution and adjacent atoms. rsc.orgnih.gov For this compound, DFT can be used to predict which of the two halogen atoms is more susceptible to substitution by calculating the activation barriers for the attack at C-3 versus C-5. Studies on the closely related 3-bromo-5-fluoropyridine (B183902) have shown that DFT calculations can model these competing pathways, finding that the activation barrier for fluorine substitution is significantly higher than for bromine, which aligns with experimental outcomes.

Beyond SNAr, DFT is used to investigate mechanisms of metal-catalyzed cross-coupling reactions. For photoredox-mediated couplings involving this compound, computational modeling has been used to explore the catalytic cycle, involving intermediates and transition states of nickel in various oxidation states (Ni(0), Ni(II), Ni(III)). researchgate.net

The core of mechanistic elucidation lies in the identification and characterization of transition states (TS) and the mapping of the potential energy surface. For reactions of this compound, DFT calculations are used to locate the geometry of transition states, which are confirmed by frequency calculations showing a single imaginary frequency. The energy of this TS relative to the reactants determines the activation energy (ΔG‡), a key predictor of reaction rate.

In the context of SNAr reactions, DFT calculations have been used to model the transition states for both the formation of the Meisenheimer complex and the subsequent halide elimination. nih.gov For a series of phosphonium (B103445) salt-activated pyridines, computations revealed that the phosphine (B1218219) elimination step, rather than the initial nucleophilic attack, is the rate-determining step. nih.gov Similarly, in palladium-catalyzed cross-coupling reactions, DFT models are applied to predict reactivity by calculating the free energy of activation for the oxidative addition step (ΔG‡OA). rsc.org

The table below summarizes representative activation energy data for SNAr reactions on a related halopyridine, illustrating the type of data obtained from DFT studies.

| Reactant | Nucleophile | Leaving Group | DFT Functional | Calculated Activation Energy (ΔG‡) | Reference |

| 3-Bromo-5-fluoropyridine | Various | Bromine | Not Specified | ~15 kcal/mol | |

| 3-Bromo-5-fluoropyridine | Various | Fluorine | Not Specified | ~30 kcal/mol |

This data is for the analogous compound 3-bromo-5-fluoropyridine and serves as an example of typical values obtained through DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity, and DFT is the primary tool for calculating these orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs.

The energy of the HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability. scholarsresearchlibrary.commdpi.com A smaller gap generally implies higher reactivity because less energy is required to excite an electron from the HOMO to the LUMO. scholarsresearchlibrary.com

| Parameter | Description | Significance for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates stronger electron-donating ability (more nucleophilic). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates stronger electron-accepting ability (more electrophilic). |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher reactivity and lower kinetic stability. scholarsresearchlibrary.com |

While FMO theory describes global reactivity, local reactivity (i.e., which atom in the molecule is most likely to react) can be predicted using reactivity indices derived from conceptual DFT, such as the Fukui function, f(r). nih.govnih.gov The Fukui function measures the change in electron density at a specific point when the total number of electrons in the system changes. nih.gov

By condensing the Fukui function to individual atomic sites, one can calculate indices that identify the most probable sites for different types of chemical attack:

Electrophilic Attack (f-): Identifies the most nucleophilic atoms, which are most likely to donate electrons.

Nucleophilic Attack (f+): Identifies the most electrophilic atoms, which are most likely to accept electrons. scirp.org

For this compound, calculating the condensed Fukui function (f+) would pinpoint the carbon atoms most susceptible to nucleophilic attack, which are expected to be the halogen-bearing C-3 and C-5 positions, as well as the C-2, C-4, and C-6 positions due to the electron-withdrawing nature of the nitrogen atom. The analysis would quantify the relative electrophilicity of each site, predicting the regioselectivity of reactions like SNAr. Similarly, the f- index would identify the most nucleophilic site, typically the nitrogen atom with its lone pair. royalsocietypublishing.org

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

HOMO-LUMO Analysis and Electron Delocalization

Molecular Modeling and Simulation Studies

Beyond static DFT calculations, molecular modeling and dynamic simulations provide insights into the behavior of this compound in complex environments over time. These methods are particularly valuable in the context of medicinal chemistry and materials science.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For instance, fragment-based screening studies have used modeling to understand how small halogenated pyridines, including 2-hydroxy-3-bromo-5-chloropyridine, bind to the active sites of enzymes like Factor VIIa. rsc.org Such models reveal key interactions, like the displacement of water molecules and the formation of halogen bonds within the protein's binding pocket, which are crucial for designing more potent inhibitors. rsc.org

Molecular dynamics (MD) simulations use classical mechanics to simulate the motion of atoms and molecules over time. acs.orgmdpi.com An MD simulation can be used to assess the conformational stability of a molecule or the stability of its interaction with a biological target or a surface. mdpi.comsmolecule.com For pyridine-containing compounds, MD simulations have been used to:

Assess Ligand-Protein Stability: By calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over nanosecond timescales, researchers can verify if a docked ligand remains stably bound in a protein's active site. nih.govacs.org

Calculate Binding Free Energy: Methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are applied to MD trajectories to estimate the binding free energy of a ligand-protein complex, providing a more accurate measure of binding affinity than docking scores alone. nih.govacs.org

Simulate Interactions in Solution: MD simulations can model the behavior of molecules in a solvent, providing a more realistic environment to study their dynamics and interactions. mdpi.com

These simulation studies are essential for understanding how this compound and its derivatives behave in realistic biological or material systems, guiding the development of new pharmaceuticals and functional materials.

Insights into Electronic and Reactive Properties of Halogenated Pyridines

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed investigation into the electronic structure of molecules. For halogenated pyridines, including this compound, DFT calculations illuminate how the presence and position of halogen substituents modulate the electronic environment of the pyridine ring.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron to a higher energy state, facilitating chemical reactions. researchgate.netwuxibiology.com In halogenated pyridines, the strong electronegativity of bromine and chlorine atoms withdraws electron density from the aromatic ring, influencing the HOMO and LUMO energy levels. This typically leads to a lower LUMO energy, making the molecule more susceptible to nucleophilic attack. wuxibiology.com

Molecular Electrostatic Potential (MEP) maps offer a visual guide to the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uni-muenchen.de For this compound, MEP maps would show negative potential (typically colored red) around the nitrogen atom due to its lone pair of electrons, identifying it as a site for electrophilic attack or protonation. uni-muenchen.dersc.org Conversely, positive potential (blue) would be expected on the hydrogen atoms and in the vicinity of the electron-withdrawing halogen substituents, indicating regions susceptible to nucleophilic interaction. rsc.org These computational visualizations are invaluable for predicting how the molecule will interact with other reagents. uni-muenchen.de

The table below presents representative data from DFT calculations for pyridine and related halogenated compounds, illustrating the influence of halogenation on electronic properties.

Table 1: Calculated Electronic Properties of Pyridine and Analogs Note: These values are illustrative and can vary based on the specific computational method and basis set used.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyridine | -6.78 | -0.45 | 6.33 |

| 2-Chloropyridine | -7.01 | -0.89 | 6.12 |

| 3-Bromopyridine | -6.95 | -0.77 | 6.18 |

Structure-Reactivity Relationships from Computational Descriptors

Beyond providing a qualitative picture, computational chemistry allows for the development of quantitative structure-reactivity relationships (QSRRs). These models use calculated molecular properties, known as descriptors, to predict the reactivity of compounds in specific reactions. rsc.orgnih.gov For electron-deficient systems like this compound, Nucleophilic Aromatic Substitution (SNAr) is a common and important reaction class. nih.gov

Computational studies have successfully built models to predict SNAr reaction rates and regioselectivity using descriptors derived from ground-state DFT calculations. chemrxiv.orgresearchgate.net This approach avoids the computationally expensive task of calculating transition states for every possible reaction. rsc.org Key descriptors for predicting SNAr reactivity include:

LUMO Energy / Electron Affinity (EA): A lower LUMO energy (or higher EA) of the electrophile corresponds to a smaller HOMO-LUMO gap with the nucleophile, generally leading to a faster reaction. wuxibiology.comrsc.org

Molecular Electrostatic Potential (ESP): The ESP at the specific carbon atom undergoing substitution (ESP₁) is a powerful local descriptor. nih.gov A more positive (electron-deficient) ESP at a carbon atom indicates a more favorable site for nucleophilic attack. nih.gov

ESP of Neighboring Atoms: Advanced models have found that including the sum of ESP values for atoms ortho and para to the reaction site (ESP₂) improves predictive accuracy. nih.gov This descriptor accounts for how well the ring system can stabilize the negative charge that develops in the SNAr transition state and intermediate. nih.gov

A multivariate linear regression model using these descriptors can accurately predict the free energy of activation (ΔG‡) for SNAr reactions across a wide range of haloarenes and heterocycles. nih.govresearchgate.net Such a model would be capable of predicting the relative reactivity of the C-Br versus the C-Cl bond in this compound towards a given nucleophile.

Table 2: Relationship Between Computational Descriptors and SNAr Reactivity This table illustrates the conceptual relationship for a series of substituted halopyridines.

| Electrophile | LUMO Energy (eV) | ESP at Reactive Carbon (kcal/mol) | Experimental ΔG‡ (kcal/mol) |

|---|---|---|---|

| 2-Fluoropyridine | -0.5 | +35.2 | 25.1 |

| 2-Chloropyridine | -0.9 | +30.1 | 28.5 |

| 2-Chloro-5-nitropyridine | -2.5 | +45.8 | 19.3 |

Hybrid Computational Approaches (e.g., DFT/Machine Learning)

A frontier in computational chemistry involves the integration of DFT with machine learning (ML) to create highly accurate and efficient predictive models. nih.govrsc.orgsemanticscholar.org These hybrid DFT/ML approaches leverage the physics-based foundation of DFT and the pattern-recognition power of ML to overcome the limitations of each method alone. semanticscholar.orgchemrxiv.org

In this framework, DFT calculations are used to generate a large, high-quality dataset of reaction features for a specific class of reactions, such as SNAr. nih.gov These features can include ground-state properties (like the descriptors mentioned in 5.2.2) or, for higher accuracy, DFT-calculated transition state energies. chemrxiv.orgnih.gov This dataset is then used to train an ML model, such as a Gaussian Process Regression or a neural network. nih.govarxiv.org

Once trained, the ML model can predict reaction outcomes, such as activation energies or site selectivity, for new molecules like this compound with remarkable speed and accuracy, often approaching or exceeding the accuracy of the underlying DFT method. nih.govnih.govresearchgate.net A key advantage is that these models can be trained to correct for systematic errors in DFT calculations by learning from a smaller set of highly accurate experimental data. nih.govrsc.org

Hybrid models have proven highly effective in predicting reaction barriers and selectivity for SNAr reactions, achieving mean absolute errors of less than 1 kcal/mol compared to experimental values. nih.govrsc.org This predictive power is invaluable for synthetic planning, allowing chemists to rapidly screen potential substrates and reaction conditions in silico. The development of these hybrid methods represents a significant step towards the routine use of computational tools for accurate, real-world chemical prediction. semanticscholar.org

Table 3: Components of a Hybrid DFT/Machine Learning Model for Reactivity Prediction

| Component | Description | Role in the Model |

|---|---|---|

| Input Data | Reaction information (e.g., SMILES strings of reactants). | Defines the chemical problem to be solved. |

| Feature Generation | DFT calculations of molecular properties (e.g., LUMO energy, ESP, transition state energies). | Creates a set of physically meaningful numerical descriptors for each reaction. nih.gov |

| Training Set | A large collection of reactions with known outcomes (either from experiment or high-level computation) and their calculated features. | Teaches the machine learning algorithm the relationship between molecular features and reactivity. nih.govchemrxiv.org |

| Machine Learning Algorithm | Statistical model (e.g., Gaussian Process Regression, Neural Network). | Learns the complex, non-linear patterns in the training data. nih.govchemrxiv.org |

| Output | Predicted property (e.g., activation energy, regioselectivity) with an uncertainty estimate. | Provides a fast and accurate prediction for a new, unseen reaction. nih.govrsc.org |

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopy is a fundamental tool for probing the molecular structure of 3-Bromo-5-chloropyridine. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic connectivity, confirm the presence of specific functional groups, and verify its molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, including substituted pyridines. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for definitive confirmation of the substitution pattern on the pyridine (B92270) ring. evitachem.com

In the ¹H NMR spectrum of this compound, three distinct signals are expected for the aromatic protons. The chemical shifts (δ) of these protons are influenced by the electronegativity and position of the bromine and chlorine substituents. The proton at the C2 position typically appears at the most downfield shift, followed by the protons at C6 and C4. The coupling constants (J-values) between adjacent protons provide further evidence for their relative positions. rsc.orgchemicalbook.com

Similarly, the ¹³C NMR spectrum will show five signals corresponding to the five carbon atoms of the pyridine ring. The carbons bonded directly to the electronegative halogen atoms (C3 and C5) will be significantly shifted, providing clear evidence of their location. rsc.org

Table 1: Typical NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H (H-2) | ~8.45 | Doublet (d) | Influenced by adjacent nitrogen and C3-Br. |

| ¹H (H-4) | ~7.88 | Triplet (t) or Doublet of Doublets (dd) | Coupled to H-2 and H-6. |

| ¹H (H-6) | ~8.42 | Doublet (d) | Influenced by adjacent nitrogen and C5-Cl. |

| ¹³C (C-2) | ~146 | - | Carbon adjacent to nitrogen. |

| ¹³C (C-3) | ~121 | - | Carbon attached to Bromine. |

| ¹³C (C-4) | ~139 | - | - |

| ¹³C (C-5) | ~129 | - | Carbon attached to Chlorine. |

| ¹³C (C-6) | ~146 | - | Carbon adjacent to nitrogen. |

Note: Specific chemical shifts can vary depending on the solvent and instrument used. The data presented is based on typical values for substituted pyridines. rsc.orggoogle.com

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For this compound, MS is particularly useful for confirming the presence of both bromine and chlorine atoms due to their characteristic isotopic distributions. medchemexpress.com

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine also has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. miamioh.edu Consequently, the molecular ion peak in the mass spectrum of this compound will appear as a cluster of peaks. The most prominent peaks will be the molecular ion (M), M+2, and M+4, with relative intensities dictated by the combined probabilities of the isotopes. This unique pattern is a definitive fingerprint for a molecule containing one bromine and one chlorine atom. The principal fragmentation observed is often the loss of a halogen atom. miamioh.eduua.edu

Table 2: Expected Isotopic Pattern for the Molecular Ion of this compound (C₅H₃BrClN)

| Ion | m/z (approx.) | Isotopic Composition | Expected Relative Intensity |

|---|---|---|---|

| [M]⁺ | 191 | C₅H₃⁷⁹Br³⁵Cl N | High |

| [M+2]⁺ | 193 | C₅H₃⁸¹Br³⁵Cl N / C₅H₃⁷⁹Br³⁷Cl N | Highest |

| [M+4]⁺ | 195 | C₅H₃⁸¹Br³⁷Cl N | Moderate |

Note: The molecular weight of this compound is approximately 192.44 g/mol . medchemexpress.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific bonds.

Key diagnostic peaks include:

Aromatic C-H Stretching: Vibrations in the 3000-3100 cm⁻¹ region are characteristic of C-H bonds on the pyridine ring. core.ac.uk

Pyridine Ring Vibrations: A series of sharp bands between 1400 cm⁻¹ and 1600 cm⁻¹ correspond to the C=C and C=N stretching vibrations within the aromatic ring. jst.go.jp

C-Br and C-Cl Stretching: The carbon-halogen stretching vibrations are found in the fingerprint region of the spectrum, typically below 800 cm⁻¹. The C-Cl stretch often appears around 600-800 cm⁻¹ and the C-Br stretch at lower wavenumbers.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type |

|---|---|

| 3000 - 3100 | Aromatic C-H Stretch |

| 1400 - 1600 | Pyridine Ring (C=C, C=N) Stretch |

| 1000 - 1200 | C-H In-plane Bending |

| 600 - 800 | C-Cl Stretch |

| 500 - 600 | C-Br Stretch |

Source: Data compiled from general spectroscopic principles and studies on substituted pyridines. jst.go.jpoptica.org

Mass Spectrometry (MS) for Product Confirmation

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the synthesis of this compound, chromatographic methods are indispensable for monitoring reaction progress, isolating the final product, and assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile solid samples like this compound. Commercial suppliers often use HPLC to certify the purity of their products, which is frequently reported to be above 97% or 98%. chemimpex.com

A typical analysis is performed using a reversed-phase (RP-HPLC) method. In this setup, the compound is dissolved in a suitable solvent and injected into the system. It then travels through a column packed with a nonpolar stationary phase (e.g., C18) propelled by a polar mobile phase. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks detected, often by a UV detector set at a wavelength where the pyridine ring absorbs, such as 254 nm. ejgm.co.uknih.gov

Table 4: Typical RP-HPLC Parameters for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18, 5 µm particle size (e.g., 250 mm x 4.6 mm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with buffer) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10-20 µL |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Source: Based on general methods for analyzing pyridine derivatives. ejgm.co.ukhelixchrom.comhelixchrom.com